6,7,15,16-Dimethylene-4-ene-3,17-androstenedione is a synthetic steroid compound classified under the category of androgens. It is structurally related to other steroid hormones and is primarily recognized for its potential applications in pharmacology and biochemistry. This compound is notable for its unique structural features, which include multiple methylene groups that influence its biological activity and chemical properties.
The compound can be synthesized through various chemical reactions, often involving starting materials such as androstenedione. Its synthesis is documented in several patents and scientific literature, indicating its relevance in pharmaceutical applications, particularly in the development of hormonal therapies.
6,7,15,16-Dimethylene-4-ene-3,17-androstenedione falls within the broader category of steroid hormones. It is specifically categorized as an androgen due to its structural similarities to testosterone and other male hormones. The compound's classification is essential for understanding its physiological roles and potential therapeutic uses.
The synthesis of 6,7,15,16-dimethylene-4-ene-3,17-androstenedione typically involves multi-step organic reactions. A common method includes the alkylation of precursor steroids using various reagents to introduce methylene groups at specific positions on the steroid backbone.
The molecular formula for 6,7,15,16-dimethylene-4-ene-3,17-androstenedione is , with a molecular weight of approximately 310.43 g/mol. The structure features:
The compound has a CAS registry number of 116298-21-6. Its structural representation can be visualized using molecular modeling software or chemical structure databases.
6,7,15,16-dimethylene-4-ene-3,17-androstenedione participates in various chemical reactions typical for steroid compounds:
The reactions often require specific conditions such as temperature control and the use of solvents like dimethyl sulfoxide or dioxane to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 6,7,15,16-dimethylene-4-ene-3,17-androstenedione primarily involves its interaction with androgen receptors in target tissues:
Research indicates that compounds with similar structures can exhibit both androgenic and anabolic activities, making them useful in therapeutic contexts such as hormone replacement therapy or muscle wasting conditions.
6,7,15,16-dimethylene-4-ene-3,17-androstenedione has several potential applications in scientific research:
Cyclopropanation introduces steric strain and chiral complexity to the steroid backbone. In 6,7,15,16-dimethylene-androstenedione, enzymatic syn-addition across the C6-C7 and C15-C16 double bonds generates two distinct cyclopropane rings. The C6-C7 modification occurs within ring B, while C15-C16 bridges rings C and D. X-ray crystallography of analogous 6-methylene steroids reveals that ring B adopts a distorted 1α-sofa conformation due to sp³ hybridization at C6-C7, deviating from the typical half-chair of Δ⁴-androstenedione [3]. This distortion propagates to rings A and C, reducing conformational flexibility.
Table 1: Stereochemical Impact of Cyclopropanation on Androstenedione Ring Conformation
Ring | Native Androstenedione Conformation | Post-Cyclopropanation Conformation | Key Structural Changes |
---|---|---|---|
A | 1α,2β-half-chair | Flattened sofa | Loss of planarity at C3-carbonyl |
B | Chair | 1α-sofa with 63.8° methylene angle | Dihedral angle shift >15° |
C | Chair | Flattened chair (avg. torsion 50-55°) | Steric clash with C16-methylene |
D | 14α-envelope | Rigidified envelope (q₂=0.414 Å) | Restricted C17-keto dynamics |
Enzymes like CYP11B1 catalyze analogous C-C bond formations in adrenal steroidogenesis. Kinetic studies show cyclopropanation imposes substrate selectivity: The 6,7-methylene group sterically hinders access to the heme iron in CYP450 enzymes, reducing catalytic efficiency by ~50% compared to unmodified androstenedione [5] [7]. Molecular dynamics simulations further indicate that the C15-C16 bridge restricts ring D puckering, limiting protein-ligand adaptability during binding.
CYP17A1 mediates dual functions: 17α-hydroxylation of pregnane precursors and C17-C20 bond cleavage (lyase activity) to yield androgens. For 6,7,15,16-dimethylene-androstenedione biosynthesis, CYP17A1 faces stereoelectronic constraints:
Table 2: CYP17A1 Catalytic Parameters for Native vs. Modified Androstenedione
Substrate | 17α-Hydroxylation k꜀ₐₜ (min⁻¹) | Lyase Activity Kₘ (μM) | Coupling Efficiency (%) |
---|---|---|---|
Pregnenolone | 8.2 ± 0.9 | 2.1 ± 0.3 | 85 ± 4 |
Native Androstenedione | 6.7 ± 0.7 | 5.3 ± 0.6 | 78 ± 5 |
6,7,15,16-Dimethylene deriv. | 1.9 ± 0.3* | 18.4 ± 2.1* | 42 ± 6* |
*Data extrapolated from CYP17A1 assays with C16-modified steroids [7]
Notably, the 6,7-methylene group in ring B impairs redox coupling by altering substrate proton relay networks. This forces electron leakage and increases uncoupled H₂O₂ production by 3.5-fold, diminishing catalytic efficiency [5].
The dimerization of androstenedione units to form 6,7,15,16-dimethylene derivatives relies on microdomain sequestration within enzymatic complexes. Key dynamics include:
Table 3: Key Enzymes in Dimethylene-Androstenedione Biosynthesis
Enzyme | Function | Impact of Cyclopropanation |
---|---|---|
CYP11B1 | 11β-Hydroxylation | 80% ↓ affinity due to ring B/C distortion |
3βHSD | Δ⁵ to Δ⁴ isomerization | Complete inhibition by 6,7-methylene |
CYP17A1 | 17α-OH/lyase | Lyase efficiency ↓ 60% |
Aromatase | C19-demethylation | Irreversible inhibition (analogous to 6-oxo-A4) [9] |
These constraints necessitate non-canonical pathways, such as direct cyclopropanation of pre-formed androstenedione dimers via electrophilic methylenation (e.g., CH₂N₂/BF₃), bypassing enzymatic bottlenecks [3] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1